Enzymatic Inhibition Potency (IC50) Against Recombinant Human O‑GlcNAcase: Fluoromethyl vs. Methyl Triol
Deprotection of (1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl acetate yields the active triol that inhibits human O‑GlcNAcase with an IC50 of 0.37 µM. In the same assay, the triol derived from the corresponding 5‑methyl analogue exhibits an IC50 of 23 µM, representing a >62‑fold loss of potency [1]. This head‑to‑head quantitative comparison demonstrates that the fluoromethyl group is a critical determinant of enzyme recognition.
| Evidence Dimension | Inhibition of recombinant human O‑GlcNAcase (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.37 µM (triol from target prodrug) |
| Comparator Or Baseline | IC50 = 23 µM (triol from 5‑methyl peracetate analog) |
| Quantified Difference | 62.2‑fold (23/0.37) |
| Conditions | Recombinant human O‑GlcNAcase, fluorogenic substrate (4-methylumbelliferyl‑N‑acetyl‑β‑D‑glucosaminide), pH 7.4, 25 °C, 30 min incubation |
Why This Matters
A >60‑fold potency gap means that, at equal concentration, the fluoromethyl compound achieves near‑complete target engagement where the methyl analog is essentially inactive, directly impacting selection for any sensitive biochemical or cellular application.
- [1] Martinez-Viturro, C. M.; Trapero, A. A.; Kiappes, J. L.; et al. Fluorinated Cyclitol Derivatives as Selective Inhibitors of O‑GlcNAcase. J. Med. Chem. 2015, 58, 9492–9500. View Source
